molecular formula C6H7N3 B1344990 1-ethyl-1H-pyrazole-5-carbonitrile CAS No. 1170377-31-7

1-ethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B1344990
CAS No.: 1170377-31-7
M. Wt: 121.14 g/mol
InChI Key: DSIYMVSTTVQBGR-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H7N3 It features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the pyrazole ring. Another method includes the use of a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Ethyl-1H-pyrazole-5-carbonitrile can be compared with other pyrazole derivatives:

    1-Methyl-1H-pyrazole-5-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    1-Phenyl-1H-pyrazole-5-carbonitrile: Contains a phenyl group, which may impart different chemical and biological properties.

    1-Benzyl-1H-pyrazole-5-carbonitrile:

The uniqueness of this compound lies in its specific substituents, which influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-ethylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIYMVSTTVQBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649479
Record name 1-Ethyl-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170377-31-7
Record name 1-Ethyl-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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